

Spectroscopic Profile of [(Thiophene-2-carbonyl)-amino]-acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: *[(Thiophene-2-carbonyl)-amino]-acetic acid*

Cat. No.: *B1361314*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **[(Thiophene-2-carbonyl)-amino]-acetic acid**, also known as N-(2-thenoyl)glycine. This compound is of interest in medicinal chemistry and drug development, making its thorough characterization essential. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data for **[(Thiophene-2-carbonyl)-amino]-acetic acid**, providing a clear reference for its structural identification and verification.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C ₇ H ₇ NO ₃ S
Molecular Weight	185.2 g/mol
Exact Mass	185.014664 g/mol
Primary Ion	[M+H] ⁺ or [M-H] ⁻ depending on mode

Table 2: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8	dd	Thiophene H5
~7.5	dd	Thiophene H3
~7.1	dd	Thiophene H4
~9.0 (broad)	s	Amide NH
~4.2	d	Methylene CH_2
~12.5 (broad)	s	Carboxylic Acid OH

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~171	Carboxylic Acid C=O
~162	Amide C=O
~138	Thiophene C2
~132	Thiophene C5
~129	Thiophene C3
~128	Thiophene C4
~42	Methylene CH_2

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 4: IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm ⁻¹)	Assignment
3400-2500 (broad)	O-H stretch (Carboxylic Acid)
~3300	N-H stretch (Amide)
~1720	C=O stretch (Carboxylic Acid)
~1640	C=O stretch (Amide I)
~1540	N-H bend (Amide II)
~1410, ~1250	C-O stretch, O-H bend
~720	C-S stretch (Thiophene)

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of **[(Thiophene-2-carbonyl)-amino]-acetic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard.
- Data Acquisition:
 - ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled carbon spectra are acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

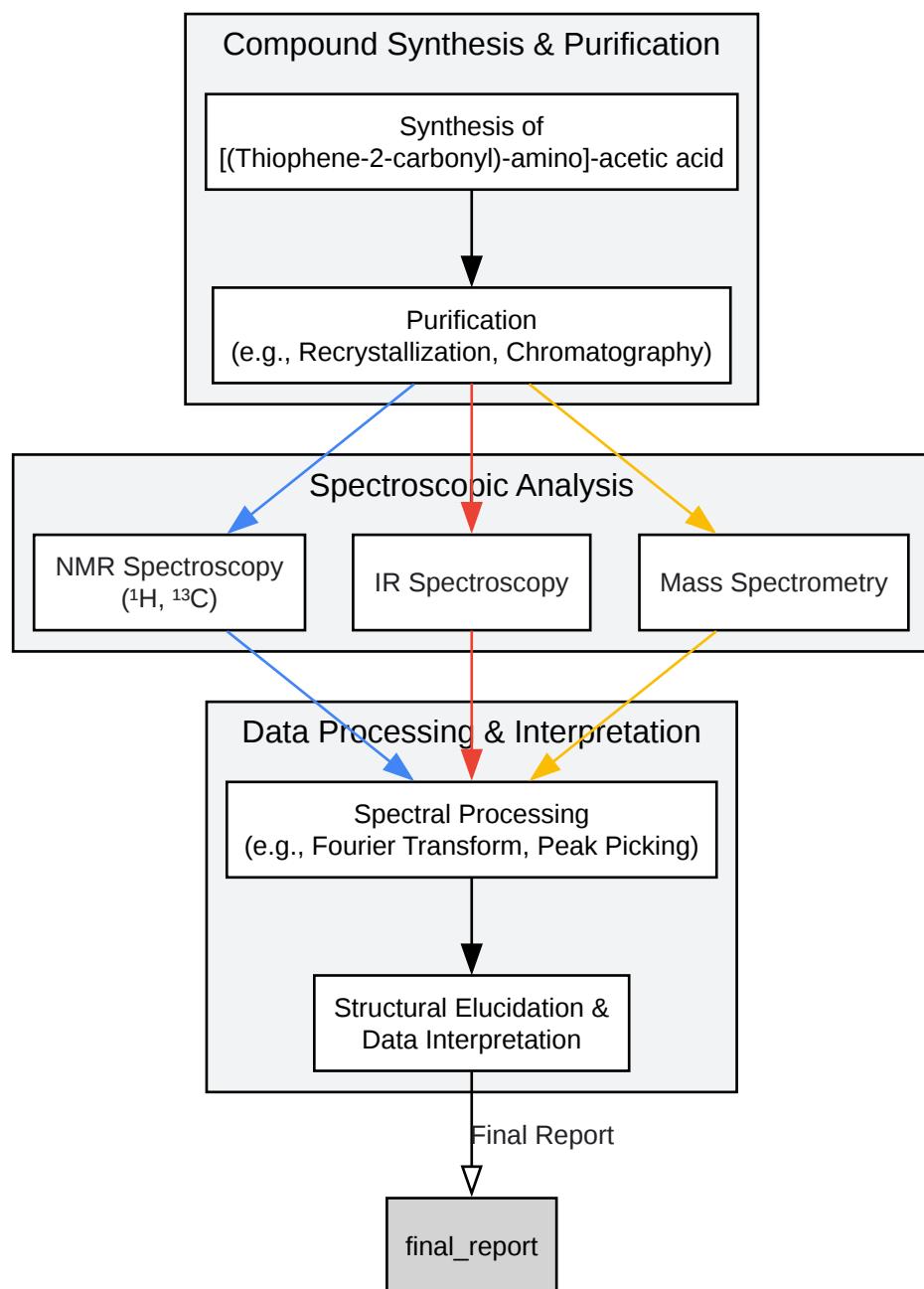
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), although direct infusion is also possible. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
- Ionization Techniques: Common ionization methods include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the resulting ions is measured. Data can be acquired in either positive or negative ion mode.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **[(Thiophene-2-carbonyl)-amino]-acetic acid**.



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Caption: Spectroscopic Analysis Workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of [(Thiophene-2-carbonyl)-amino]-acetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361314#spectroscopic-data-for-thiophene-2-carbonyl-amino-acetic-acid-nmr-ir-mass-spec>]

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